molecular formula C10H10ClNOS B2705036 4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol CAS No. 37128-19-1

4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol

Cat. No.: B2705036
CAS No.: 37128-19-1
M. Wt: 227.71
InChI Key: WYXKFWSZVUVTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol typically involves the reaction of 2-phenylthiazole with chloromethylating agents. One common method is the reaction of 2-phenylthiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiazolidine derivatives.

Scientific Research Applications

4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

    2-phenylthiazole: Lacks the chloromethyl group but shares the thiazole ring structure.

    4-methyl-2-phenylthiazole: Similar structure but with a methyl group instead of a chloromethyl group.

    4-(bromomethyl)-2-phenylthiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness

4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for further functionalization. This makes it a versatile intermediate in the synthesis of various biologically active compounds and materials.

Properties

IUPAC Name

4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNOS/c11-6-10(13)7-14-9(12-10)8-4-2-1-3-5-8/h1-5,13H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXKFWSZVUVTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)C2=CC=CC=C2)(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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